molecular formula C15H21N3 B1392615 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine CAS No. 1242864-83-0

2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine

Cat. No.: B1392615
CAS No.: 1242864-83-0
M. Wt: 243.35 g/mol
InChI Key: LONYBNLBQLQHHF-UHFFFAOYSA-N
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Description

“2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine” is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which have shown high anti-tumor activity . This compound has been used in the study of neurodegenerative diseases .


Synthesis Analysis

The synthesis of this compound involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Different benzene sulfonyl groups were added to the N of 9-position of tert-butyl-8-bromo-2,3,4,5-tetra-hydro-1H-pyrido-[4,3-b]indole carboxylate to obtain various derivatives .


Molecular Structure Analysis

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This information is crucial for understanding how these compounds interact with their target proteins.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Fischer rearrangement and the Heck reaction . Ozonolysis of the enamine bond of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives was also studied .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • N-Amination of tetrahydro-1H-pyrido[4,3-b]indoles, including 2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine, followed by base treatment produces hexahydro[1,2]diazepino[5,4-b]indoles. One such structure was confirmed by X-ray analysis (Tamura et al., 1983).

Pharmacological Activity and Medicinal Chemistry

  • Compounds like this compound demonstrate a broad spectrum of pharmacological activities, making them of interest in medicinal chemistry (Ivashchenko et al., 2010).
  • These derivatives possess various properties, including antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant activities. Some are used as medicinal drugs (Ivanov et al., 2001).

Antitumor Activity

  • Derivatives of this compound have been synthesized and tested for antitumor activity, showing promise as antineoplastic agents (Nguyen et al., 1990).
  • Novel derivatives designed and synthesized demonstrated moderate to excellent antiproliferative activity against various cancer cell lines (Feng et al., 2018).

Chemical Synthesis and Derivatives

  • Reactions of 2-dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole with various amines afford enamino dinitriles and the corresponding pyrido[4,3-b]indoles (Smirnova et al., 2008).
  • A gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction produces 1-aryl-N-tosyl-tetrahydropyrido[4,3-b]indole derivatives, demonstrating a new synthesis route (Reddy et al., 2012).

Receptor Activity and Biological Implications

  • 2-Substituted 8-methyl-5-(2-pyridinylethyl) derivatives of tetrahydropyrido[4,3-b]indoles have been studied for activity on therapeutic targets including GPC-receptors, ion channels, and neurotransmitter transporters (Ivachtchenko et al., 2013).

Future Directions

The GEP model has stronger predictive ability to help develop the novel structure of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole of cystic-brosis-transmembrane conductance-regulator gene potentiators . This suggests that there is potential for further development and study of this compound in the future.

Biochemical Analysis

Biochemical Properties

2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine plays a crucial role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. This compound interacts with several enzymes and proteins, including c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The binding interaction between this compound and c-Met kinase occurs primarily in the hydrophobic region of the kinase active site, leading to the inhibition of its activity . Additionally, this compound has been shown to interact with other biomolecules, such as DNA and RNA, further contributing to its anti-cancer effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner . It has been observed to affect cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . This compound also impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active site of c-Met kinase, inhibiting its activity and downstream signaling pathways . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis . Additionally, this compound interacts with DNA and RNA, causing changes in gene expression and disrupting the normal function of cancer cells . The compound also affects the activity of other enzymes and proteins, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound maintains its anti-cancer activity, with sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound could be a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for therapeutic efficacy without adverse effects has been identified, providing valuable information for the development of safe and effective dosage regimens .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play critical roles in its metabolism . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted through the kidneys . The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, contributing to its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound is efficiently taken up by cancer cells, where it accumulates and exerts its anti-cancer effects . The distribution of this compound within tissues is influenced by its interaction with plasma proteins and other binding partners . These interactions can affect the localization and accumulation of the compound, contributing to its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cancer cells . In the cytoplasm, it interacts with various enzymes and proteins, inhibiting their activity and disrupting cellular processes . In the nucleus, this compound binds to DNA and RNA, causing changes in gene expression and affecting the function of transcription factors . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-(2-methylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-10(2)8-18-6-5-15-13(9-18)12-7-11(16)3-4-14(12)17-15/h3-4,7,10,17H,5-6,8-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONYBNLBQLQHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine
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2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine
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2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine

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